ent-Entecavir-di-o-benzyl Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

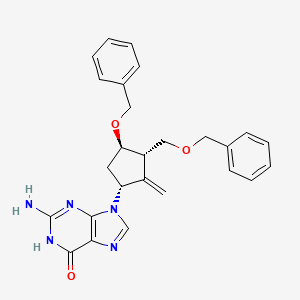

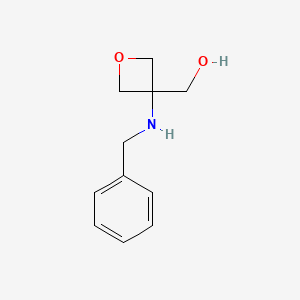

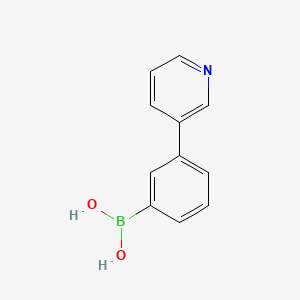

“ent-Entecavir-di-o-benzyl Ether” is a biochemical used for proteomics research . It is also known as Entecavir Impurity 1 . The molecular formula is C26H27N5O3 and the molecular weight is 457.52 .

Chemical Reactions Analysis

The specific chemical reactions involving “ent-Entecavir-di-o-benzyl Ether” are not detailed in the available resources. It is primarily used in proteomics research .Physical And Chemical Properties Analysis

The physical and chemical properties of “ent-Entecavir-di-o-benzyl Ether” include a molecular formula of C26H27N5O3 and a molecular weight of 457.52 . Further details about its physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Synthesis Techniques:

- Entecavir, labeled as 1H-[13C4]purin-6(9H)-one, was synthesized from various reagents including [13C]guanidine HCl and diethyl [1,2,3-13C3]malonate, resulting in a compound with high chemical purity (99.23%) and isotopic abundance (96.7%) (Tran, Ekhato, & Rinehart, 2009).

- A short synthesis of the carbocyclic core of Entecavir was accomplished from Corey lactone in three stages, yielding the protected carbocyclic core of Entecavir, a significant medicine against hepatitis (Valiullina, Akhmet’yanova, Vostrikov, & Miftakhov, 2016).

Analytical Applications:

- Innovative electrochemical methods were developed for sensitive determination of Entecavir. A platform based on nanoparticles-modified carbon paste electrodes with ionic liquid mediator showed high sensitivity and reactivity towards Entecavir, indicating potential for clinical assays and quality assurance in pharmaceutical products (Asran, Mohamed, Ahmed, Banks, & Allam, 2020).

- A study demonstrated the use of powder X-ray diffractometry (PXRD) and Raman spectroscopy for assessing polymorphic impurity in Entecavir mixtures, providing precise and accurate methods for quality control in industrial practice (Kang, Shao, Wang, Hu, & Yu, 2018).

Chemical Modification and Optimization:

- Optimized synthetic processes for key intermediates of Entecavir were developed, involving steps like epoxidation, benzyl protection, and ring opening of epoxide, highlighting advancements in industrial-scale production (Weiguang, 2013).

- A method for diastereoselective synthesis of fluorinated analogues of Entecavir was created, showing that fluorine substitution at specific positions of Entecavir retained antiviral activity while reducing cytotoxicity, indicating potential for therapeutic use (Kumamoto, Fukano, Nakano, Iwagami, Takeyama, Kohgo, Imoto, Amano, Kuwata-Higashi, Aoki, Abe, Mitsuya, Fukuhara, & Haraguchi, 2016).

Propriétés

IUPAC Name |

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-YPAWHYETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Entecavir-di-o-benzyl Ether | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)